Welcome to the BenchChem Online Store!
molecular formula C8H9Cl2N3 B134449 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine CAS No. 154117-91-6

4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine

Cat. No. B134449
M. Wt: 218.08 g/mol
InChI Key: LZHQEVZABXPJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05550240

Procedure details

After dropping 23.7 ml (286.6 mmoles) of pyrrolidine to a mixture containing 25.0 g (136.3 mmoles) of 2,4,6-trichloropyrimidine in 200 ml of tetrahydrofuran at -20° C. within about 30 minutes, the cooling is stopped and after stirring for an additional 30 minutes the reaction mixture is evaporated. After distributing the residue between 500 ml of chloroform and 50 ml of 10% sodium hydroxide solution, the organic phase is separated, washed 4 times with 150 ml of water each, then dried and evaporated. The residue is subjected to chromatography on a silica gel column. By using a 19:1 hexane/ethyl acetate mixture as eluent the eluate is evaporated and the evaporation residue is recrystallized from hexane to give 7.51 g (25.27%) of 4,6-dichloro-2-pyrrolidinopyrimidine, m.p. 95°-98° C.
Quantity
23.7 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[C:7]1[N:12]=[C:11]([Cl:13])[CH:10]=[C:9]([Cl:14])[N:8]=1>O1CCCC1>[Cl:14][C:9]1[CH:10]=[C:11]([Cl:13])[N:12]=[C:7]([N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)[N:8]=1

Inputs

Step One
Name
Quantity
23.7 mL
Type
reactant
Smiles
N1CCCC1
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
after stirring for an additional 30 minutes the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
WASH
Type
WASH
Details
washed 4 times with 150 ml of water each,
CUSTOM
Type
CUSTOM
Details
then dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
the evaporation residue is recrystallized from hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)Cl)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.51 g
YIELD: PERCENTYIELD 25.27%
YIELD: CALCULATEDPERCENTYIELD 25.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.